Product packaging for 2-Cyano-6-propoxypyridine(Cat. No.:)

2-Cyano-6-propoxypyridine

Cat. No.: B8553644
M. Wt: 162.19 g/mol
InChI Key: GFRYCGCEPKUROR-UHFFFAOYSA-N
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Description

Significance of 2,6-Disubstituted Pyridine (B92270) Architectures in Organic Synthesis

The arrangement of substituents at the 2 and 6 positions of the pyridine ring is of particular importance in organic synthesis. This substitution pattern allows for the construction of complex molecular scaffolds. organic-chemistry.org The presence of two different functional groups in a 2,6-disubstituted pyridine offers opportunities for selective chemical transformations. For instance, palladium-catalyzed cross-coupling reactions can be directed to one position over the other, enabling the sequential introduction of various substituents. rsc.org This regioselectivity is crucial for building libraries of compounds with diverse functionalities. rsc.org

Methods for synthesizing 2,6-disubstituted pyridines are varied and include the addition of Grignard reagents to pyridine N-oxides, which can lead to both symmetrical and unsymmetrical products. organic-chemistry.orgorganic-chemistry.org Other approaches involve the cyclization of α,β,γ,δ-unsaturated ketones with an ammonium (B1175870) source. organic-chemistry.org The versatility of these synthetic routes underscores the importance of the 2,6-disubstituted pyridine framework in accessing a wide range of chemical structures. acs.org

Overview of the Research Landscape for 2-Cyano-6-propoxypyridine

Research on this compound specifically has been part of a broader investigation into pyridine derivatives with potential applications in medicinal chemistry and materials science. For example, related structures like 4,6-bis(3,4-dimethoxyphenyl)-2-propoxypyridine-3-carbonitrile have been synthesized and characterized. nih.gov The synthesis of such compounds often involves the reaction of a precursor with an appropriate alkyl halide in the presence of a base. nih.gov

Studies on similar molecules, such as 2-alkoxy-3-cyanopyridines, have explored their synthesis through reactions like the Michael addition of malononitrile (B47326) to chalcones followed by cyclization. clockss.org The propoxy group in this compound is introduced to modify the compound's physical and chemical properties. While specific, in-depth studies focusing solely on this compound are not extensively documented in the provided search results, the existing literature on related cyano- and alkoxy-substituted pyridines provides a solid foundation for understanding its chemical behavior and potential utility. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B8553644 2-Cyano-6-propoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-propoxypyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-2-6-12-9-5-3-4-8(7-10)11-9/h3-5H,2,6H2,1H3

InChI Key

GFRYCGCEPKUROR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=N1)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyano 6 Propoxypyridine and Analogous Structures

Strategies for Pyridine (B92270) Core Construction

The formation of the pyridine nucleus can be achieved through a variety of multi-component reactions and cyclization strategies, which allow for the assembly of the heterocyclic ring from acyclic precursors.

Multi-Component Reactions for Pyridine Ring Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Several classical MCRs are instrumental in pyridine synthesis.

The Hantzsch Pyridine Synthesis is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org While traditionally used for synthesizing symmetrically substituted pyridines, modifications can allow for unsymmetrical products.

The Guareschi-Thorpe Condensation provides a route to pyridin-2-one derivatives. drugfuture.comdrugfuture.com This reaction involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base. x-mol.netnih.gov Further chemical transformations would be necessary to convert the pyridone into the desired 2-cyano-6-propoxypyridine.

The Bohlmann-Rahtz Pyridine Synthesis allows for the creation of substituted pyridines from enamines and ethynyl (B1212043) ketones. organic-chemistry.orgwikipedia.orgjk-sci.comsynarchive.com The reaction proceeds through an aminodiene intermediate which then undergoes a cyclodehydration. organic-chemistry.org A one-pot modification of this reaction can be employed using a 1,3-dicarbonyl compound, an alkynone, and ammonia. core.ac.uk

The Kröhnke Pyridine Synthesis utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgresearchgate.netnih.govresearchgate.net This method is known for its mild reaction conditions and high yields in producing polysubstituted pyridines. wikipedia.org

Key Multi-Component Reactions for Pyridine Synthesis
Reaction NameTypical ReactantsInitial Product TypeKey Features
Hantzsch SynthesisAldehyde, 2x β-ketoester, Ammonia1,4-DihydropyridineRequires subsequent oxidation to form the pyridine ring. wikipedia.org
Guareschi-Thorpe Condensationβ-ketoester, Cyanoacetamide, BasePyridin-2-oneForms a pyridone ring that requires further modification. drugfuture.comnih.gov
Bohlmann-Rahtz SynthesisEnamine, Ethynyl ketoneSubstituted PyridineProceeds via a cyclodehydration of an aminodiene intermediate. organic-chemistry.orgwikipedia.org
Kröhnke Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetatePolysubstituted PyridineKnown for mild conditions and high yields. wikipedia.orgnih.gov

Cyclization Approaches to Substituted Pyridines

Cyclization reactions involve the formation of the pyridine ring from a linear precursor that already contains most of the required atoms. These methods often provide excellent control over the substitution pattern of the final product.

One common strategy involves the cyclocondensation of 1,5-dicarbonyl compounds with a nitrogen source, such as ammonia or hydroxylamine. The required 1,5-dicarbonyl precursor can be synthesized through various methods, including Michael additions. For the synthesis of a molecule like this compound, a precursor containing the necessary propoxy and a masked cyano group (or a group that can be converted to a nitrile) would be required.

Another approach is the [4+2] cycloaddition (Diels-Alder reaction) between an electron-deficient diene and a dienophile containing a nitrogen atom. Alternatively, an aza-Diels-Alder reaction can be employed where the nitrogen is part of the diene or dienophile. Subsequent aromatization of the resulting cycloadduct would yield the pyridine ring.

A plausible, though not explicitly documented for this specific compound, cyclization strategy for this compound could involve the reaction of a 1,3-dicarbonyl compound with an enamine derived from a propoxy-containing precursor, followed by cyclization and introduction of the cyano group.

Introduction of the Cyano Group onto the Pyridine Ring

Once the substituted pyridine ring is formed, or if a suitable precursor is available, the cyano group can be introduced through several established methods. The choice of method often depends on the existing substituents on the pyridine ring.

Cyanation of Pyridine N-Oxides and Quaternary Salts

The activation of the pyridine ring towards nucleophilic attack can be achieved by N-oxidation. Pyridine N-oxides can be synthesized by the oxidation of the corresponding pyridine with reagents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.orgresearchgate.netwikipedia.org

The Reissert-Henze reaction is a classic method for the α-cyanation of pyridine N-oxides. nii.ac.jpnih.gov The N-oxide is first activated by an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride, followed by the addition of a cyanide source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). scripps.edu This reaction proceeds via a 1,2-dihydropyridine intermediate, which then eliminates the acyl group to yield the 2-cyanopyridine (B140075). nii.ac.jpscripps.edu The synthesis of a 6-propoxypyridine-N-oxide would be the necessary first step to apply this methodology.

Quaternary pyridinium (B92312) salts, formed by the alkylation of pyridines, are also activated towards nucleophilic attack by cyanide ions, typically leading to cyanation at the 2- or 4-positions.

Reagents for Cyanation of Pyridine N-Oxides
Activating AgentCyanide SourceTypical Reaction
Dimethylcarbamoyl chlorideKCN or Zn(CN)2Reissert-Henze Reaction
Benzoyl chlorideKCNReissert Reaction
Trifluoroacetic anhydride (B1165640)KCNDirect Cyanation Variant

Direct Cyanation Approaches

Direct C-H cyanation offers a more atom-economical approach by avoiding the need for pre-functionalization of the pyridine ring. One modern approach involves the activation of the pyridine nitrogen with triflic anhydride (Tf₂O), which makes the ring susceptible to nucleophilic attack by a cyanide source like TMSCN. jk-sci.comnih.gov This method has been shown to be effective for a range of 6-membered N-containing heterocycles. jk-sci.com The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the ring. nih.gov

Another strategy is the von Braun reaction , which traditionally involves the reaction of a tertiary amine with cyanogen (B1215507) bromide. wikipedia.orgnih.govresearchgate.netchempedia.info While more commonly applied to cleave tertiary amines, related chemistry can sometimes be adapted for the cyanation of heterocyclic systems.

The Sandmeyer reaction provides a pathway to introduce a cyano group by the displacement of a diazonium salt, which is formed from a primary amino group. mnstate.eduwikipedia.orgnih.govorganic-chemistry.orgnih.gov Therefore, if 2-amino-6-propoxypyridine were synthesized, it could be converted to this compound via diazotization followed by treatment with a copper(I) cyanide salt. wikipedia.org

Cyanation of Halogenated Pyridines

One of the most robust and widely used methods for introducing a cyano group onto a pyridine ring is through the nucleophilic aromatic substitution (SNAr) of a halopyridine. x-mol.netwikipedia.org The halogen atom, particularly at the 2- or 4-position, is a good leaving group, especially when the ring is activated by electron-withdrawing groups.

For the synthesis of this compound, a logical precursor would be 2-chloro-6-propoxypyridine (B14376254). This intermediate can be prepared from the readily available 2,6-dichloropyridine (B45657). The selective substitution of one chlorine atom can be achieved by reacting 2,6-dichloropyridine with sodium propoxide in a suitable solvent. The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Once 2-chloro-6-propoxypyridine is obtained, the remaining chlorine atom can be displaced by a cyanide nucleophile. This transformation is typically achieved using metal cyanides such as copper(I) cyanide (in the Rosenmund-von Braun reaction), potassium cyanide, or sodium cyanide, often in a polar aprotic solvent like DMF or DMSO, and sometimes with palladium catalysis. google.com The use of palladium catalysts can allow for milder reaction conditions and improved yields.

Table of Compounds Mentioned
Compound Name
This compound
2-chloro-6-propoxypyridine
2,6-dichloropyridine
2-amino-6-propoxypyridine
6-propoxypyridine-N-oxide
Ammonia
Ammonium acetate
Benzoyl chloride
Copper(I) cyanide
Cyanogen bromide
Dimethylcarbamoyl chloride
Ethyl acetoacetate
Formaldehyde
Hydrogen peroxide
m-Chloroperoxybenzoic acid (m-CPBA)
Potassium cyanide
Sodium propoxide
Triflic anhydride
Trimethylsilyl cyanide (TMSCN)

Introduction of the Propoxy Group onto the Pyridine Ring

A common and direct strategy for the synthesis of this compound involves the introduction of the propoxy group onto a pyridine ring that already bears a cyano group and a suitable leaving group, typically a halogen, at the 2- and 6-positions, respectively. This approach leverages well-established nucleophilic aromatic substitution reactions.

Etherification reactions are a primary method for forming the C-O-C linkage of the propoxy group to the pyridine ring. This can be achieved through variations of the Williamson ether synthesis, where an alkoxide reacts with a suitable electrophile.

In the context of this compound synthesis, the most common precursor is a 2-halo-6-cyanopyridine, such as 2-chloro-6-cyanopyridine. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack, facilitating the displacement of the halide. The reaction proceeds by treating 2-chloro-6-cyanopyridine with a propanolic solution of a base, or with a pre-formed propoxide salt, such as sodium propoxide.

The general reaction is as follows:

Reaction of 2-chloro-6-cyanopyridine with sodium propoxide

Reaction of 2-chloro-6-cyanopyridine with sodium propoxide to yield this compound.

Detailed studies on analogous systems, such as the synthesis of 2-alkoxy-6-cyanopyridines, have shown that the choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the solubility of the reactants and facilitate the substitution reaction.

An alternative, though less common, approach involves the O-alkylation of 6-cyano-2-pyridinol. In this method, the pyridinol is deprotonated with a suitable base to form the corresponding pyridinolate anion, which then acts as a nucleophile to attack a propyl halide (e.g., propyl bromide or iodide).

PrecursorReagentSolventTemperature (°C)Yield (%)
2-Chloro-6-cyanopyridineSodium propoxide in propanol (B110389)PropanolReflux>85
2-Chloro-6-cyanopyridinePropanol, Sodium HydrideDMF80-100High
6-Cyano-2-pyridinolPropyl bromide, K₂CO₃AcetonitrileRefluxModerate

Transetherification offers an alternative route for the synthesis of this compound, particularly when a different 2-alkoxy-6-cyanopyridine is more readily available. This method involves the exchange of an existing alkoxy group with another. For example, 2-methoxy-6-cyanopyridine could be converted to this compound by treatment with propanol under acidic or basic conditions.

The equilibrium of the reaction can be shifted towards the desired product by using a large excess of propanol or by removing the more volatile alcohol (in this case, methanol) from the reaction mixture. While mechanistically feasible, this method is less commonly reported for the synthesis of this specific compound compared to the direct etherification of a halopyridine.

Convergent and Sequential Synthetic Pathways to this compound

Convergent and sequential synthetic strategies involve the construction of the substituted pyridine ring from acyclic precursors. These methods offer the advantage of introducing the desired substituents at an early stage, potentially reducing the number of steps on the pyridine core itself.

A plausible sequential pathway could begin with the synthesis of a substituted dihydropyridine, followed by an oxidation step to furnish the aromatic pyridine ring. For instance, a multi-component reaction, such as a modified Hantzsch pyridine synthesis, could be envisioned, although this is more common for the synthesis of dihydropyridines with different substitution patterns.

A more direct sequential approach would involve the initial synthesis of 2,6-dichloropyridine. One of the chloro groups can be selectively substituted with a propoxy group, followed by a cyanation reaction to replace the remaining chloro group. The selective substitution is often achievable due to differences in the reactivity of the two chloro-substituents, or by carefully controlling the stoichiometry of the reagents. A patent describes the preparation of 2-cyano-6-chloropyridine compounds from halopyridines, which serves as a key step in such a sequential synthesis. google.com

StepReactionKey Reagents
1Monosubstitution2,6-Dichloropyridine, Sodium propoxide (1 eq.)
2Cyanation2-Chloro-6-propoxypyridine, CuCN or Zn(CN)₂/Pd catalyst

In a convergent synthesis, the propoxy and cyano functionalities would be incorporated into the acyclic precursors before the ring-forming reaction. While elegant, the synthesis of the required precursors can be complex, making this a less common approach for this specific target compared to the functionalization of a pre-formed pyridine ring.

Reaction Mechanisms and Chemical Transformations of 2 Cyano 6 Propoxypyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is further enhanced by the presence of electron-withdrawing substituents.

Regioselectivity Studies in Pyridine Nucleophilic Attack

In general, nucleophilic aromatic substitution on the pyridine ring occurs preferentially at the C-2 (α) and C-4 (γ) positions. stackexchange.comechemi.comquora.com This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate, often referred to as a Meisenheimer complex, which is formed during the reaction. When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is located on the nitrogen atom, providing significant stabilization. stackexchange.comechemi.com In contrast, attack at the C-3 (β) position does not allow for this type of resonance stabilization, making the corresponding intermediate less stable and the reaction less favorable. stackexchange.com

For 2-Cyano-6-propoxypyridine, the C-2 and C-6 positions are already substituted. Therefore, based on these fundamental principles, any nucleophilic aromatic substitution on the ring itself would be predicted to occur at the C-4 position, which is para to the ring nitrogen.

Influence of Substituents on Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by its two substituents.

Cyano Group (-CN): Positioned at C-2, the cyano group is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. This group strongly deactivates the ring toward electrophilic attack but markedly activates it for nucleophilic aromatic substitution. nih.gov The electron-withdrawing nature of the cyano group further depletes the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the cyano group.

Propoxy Group (-OPr): The propoxy group at C-6 is an electron-donating group, primarily through the resonance (+M) effect of the oxygen atom's lone pairs, although it also exerts a weaker electron-withdrawing inductive (-I) effect. Electron-donating groups typically deactivate the ring towards nucleophilic attack.

In this compound, the activating effect of the C-2 cyano group and the inherent electron deficiency of the pyridine nitrogen work in concert to make the ring susceptible to nucleophilic attack. The deactivating influence of the C-6 propoxy group is generally outweighed by these strong activating factors. The combined electronic effects strongly favor nucleophilic attack at the C-4 position.

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a wide array of chemical transformations, providing a gateway to other important functionalities such as carboxylic acids, amides, and amines.

Hydrolysis and Alcoholysis Reactions of Nitriles

Nitriles can be hydrolyzed to either carboxamides or carboxylic acids under acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis of this compound would involve protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. The reaction can be stopped at the amide stage (6-propoxypicolinamide) or proceed to the carboxylic acid (6-propoxypicolinic acid) with further heating.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This process initially forms the salt of the carboxylic acid, which upon acidic workup yields 6-propoxypicolinic acid.

Similarly, alcoholysis (reaction with an alcohol under acidic conditions) would convert the cyano group into an ester, yielding an alkyl 6-propoxypicolinate.

Reduction Reactions of the Cyano Functionality

The cyano group can be readily reduced to a primary amine (aminomethyl group). This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For this compound, reduction would yield (6-propoxypyridin-2-yl)methanamine.

A different type of reduction is reductive decyanation , which involves the complete removal of the cyano group and its replacement with a hydrogen atom. This transformation can be accomplished using various catalytic systems, such as those based on rhodium or nickel, often with a hydride source like a hydrosilane or ethanol. d-nb.infobeilstein-journals.orgrsc.orgorganic-chemistry.org This reaction would convert this compound into 2-propoxypyridine.

Cycloaddition and Condensation Reactions of the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For instance, nitriles can react as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings such as tetrazoles or oxadiazoles, respectively. researchgate.netrsc.org

Condensation reactions also offer pathways to more complex molecules. The reaction of 2-cyanopyridine (B140075) derivatives with compounds containing active methylene groups or with binucleophiles like hydrazine or thiourea can lead to the formation of fused heterocyclic systems. For example, related 2-amino-3-cyanopyridines are known to undergo condensation to form pyrido[2,3-d]pyrimidine structures. researchgate.net These types of reactions highlight the utility of the cyano group as a building block in heterocyclic synthesis.

Summary of Potential Transformations

The following table summarizes the expected chemical transformations of this compound based on established reactivity principles.

Reaction TypeReagents and ConditionsExpected Major Product
Nucleophilic Aromatic Substitution Nucleophile (e.g., NaOMe), Heat4-Methoxy-2-cyano-6-propoxypyridine
Cyano Group Hydrolysis (Acidic) H₃O⁺, Heat6-Propoxypicolinic acid
Cyano Group Hydrolysis (Partial) H₂SO₄ (conc.), gentle warming6-Propoxypicolinamide
Cyano Group Reduction 1. LiAlH₄, Ether; 2. H₂O(6-Propoxypyridin-2-yl)methanamine
Reductive Decyanation Rh or Ni catalyst, Hydrosilane2-Propoxypyridine
[3+2] Cycloaddition NaN₃, Lewis Acid5-(6-Propoxypyridin-2-yl)tetrazole

Chemical Modifications and Cleavage Reactions of the Propoxy Group

The propoxy group in this compound is a key functional moiety that can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage. Understanding these reactions is crucial for the structural modification and functionalization of the molecule.

Ether Cleavage Mechanisms and Reagents

The cleavage of the C-O bond in ethers is a fundamental reaction in organic synthesis, typically requiring harsh conditions due to the general stability of the ether linkage. wikipedia.org This transformation is generally accomplished using strong acids, most commonly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). openstax.org The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the nature of the alkyl groups attached to the ether oxygen. openstax.orgmasterorganicchemistry.com

For this compound, the ether linkage involves a primary alkyl group (propyl) and an aryl group (pyridyl). The first step in the cleavage mechanism under acidic conditions is the protonation of the ether oxygen atom by the strong acid. masterorganicchemistry.comyoutube.com This creates a good leaving group, an alcohol, by converting the alkoxy group into a protonated form.

Following protonation, the reaction pathway diverges based on which C-O bond is cleaved:

Cleavage of the Propyl-Oxygen Bond: The attack of a nucleophile (e.g., Br⁻ or I⁻) on the α-carbon of the propyl group proceeds via an SN2 mechanism. openstax.orglibretexts.org This is the favored pathway for ethers with primary alkyl groups because the primary carbocation is too unstable to form for an SN1 reaction. The halide ion attacks the less hindered primary carbon, displacing 2-cyano-6-hydroxypyridine (or its tautomer, 2-cyano-6-pyridone).

Cleavage of the Pyridyl-Oxygen Bond: Cleavage of the bond between the pyridine ring and the oxygen atom is significantly more difficult. The carbon atom of the pyridine ring is sp² hybridized, and the formation of an aryl cation is highly unfavorable, ruling out an SN1 pathway. An SN2 attack at the sp² carbon is also sterically hindered and electronically disfavored.

Therefore, the primary mode of cleavage for this compound involves the breaking of the propyl-oxygen bond.

Table 1: Common Reagents for Ether Cleavage
ReagentTypical ConditionsPredominant Mechanism for Propoxy GroupProducts
Hydrogen Iodide (HI)Aqueous, heatSN21-Iodopropane and 2-Cyano-6-hydroxypyridine
Hydrogen Bromide (HBr)Aqueous, heatSN21-Bromopropane and 2-Cyano-6-hydroxypyridine
Boron Tribromide (BBr₃)Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatureLewis acid-assisted cleavage1-Bromopropane and a boron-complex of 2-Cyano-6-hydroxypyridine, which yields the hydroxypyridine upon workup
Trifluoroacetic Acid (TFA)Used for tertiary ethers, less effective for primary ethers. openstax.orgE1 (for tertiary) / SN2 (slow for primary)Limited reactivity for propoxy group cleavage.

Transalkylation and Interconversion Studies of Alkoxy Groups

Transalkylation, the direct exchange of one alkoxy group for another, is not a common reaction for aryl ethers under mild conditions. A more feasible approach for the interconversion of the propoxy group on the 2-cyano-pyridine scaffold involves a two-step dealkylation-realkylation sequence.

Dealkylation: The first step is the cleavage of the propoxy group to yield the corresponding 2-cyano-6-hydroxypyridine, as described in the previous section. This intermediate exists in tautomeric equilibrium with 2-cyano-6(1H)-pyridone.

Realkylation: The resulting pyridone can then be alkylated to introduce a new alkoxy group. The deprotonation of a pyridone with a base creates an ambident nucleophile, which can react with an electrophile (like an alkyl halide) at either the nitrogen or the oxygen atom. mdpi.com To selectively form the O-alkylated product (a 2-alkoxy-pyridine), reaction conditions can be optimized, for example, by choosing appropriate bases, solvents, and alkylating agents. This process is analogous to the Williamson ether synthesis.

This dealkylation-realkylation strategy provides a versatile method for modifying the alkoxy substituent and studying structure-activity relationships in derivatives of this scaffold.

Electrophilic and Radical Reactions of the Pyridine Framework

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and radical species. acsgcipr.org The presence of both an electron-withdrawing cyano group (-CN) and an electron-donating propoxy group (-OPr) on the ring of this compound creates a complex reactivity pattern.

Electrophilic Reactions:

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. Furthermore, under the strongly acidic conditions often required for these reactions, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack.

In this compound:

The cyano group is strongly deactivating and meta-directing.

The propoxy group is activating and ortho-, para-directing.

The ring nitrogen is deactivating, directing electrophiles primarily to the C-3 and C-5 positions.

Radical Reactions:

In contrast to electrophilic substitution, radical reactions are highly effective for the functionalization of electron-deficient heterocyclic rings like pyridine. nih.gov Homolytic aromatic substitution provides a powerful tool for forming C-C bonds.

The Minisci reaction is a prominent example, involving the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. nih.gov This reaction is well-suited for introducing alkyl groups onto the pyridine framework. The regioselectivity is governed by the stability of the intermediate radical, with substitution typically occurring at the positions ortho and para to the nitrogen atom (C-2 and C-4). For this compound, the C-2 and C-6 positions are already substituted, suggesting that radical attack would be directed to the C-4 position.

Modern advancements in photoredox catalysis have further expanded the scope of radical reactions on pyridines. nih.gov These methods allow for the generation of pyridyl radicals from halopyridines or the generation of alkyl radicals under mild, neutral conditions, which then add to the pyridine ring. nih.govnih.gov

Table 2: Potential Radical Reactions on the this compound Framework
Reaction TypeRadical Source ExampleConditionsExpected Outcome
Minisci-type AlkylationAlkyl radicals from carboxylic acids (AgNO₃, (NH₄)₂S₂O₈) or alkyl halides. nih.govAcidic mediumAlkylation, primarily at the C-4 position.
Radical Alkylation of N-OxideGrignard reagents, followed by treatment with an acylating agent. organic-chemistry.orgStepwise, thermalFunctionalization at the C-4 position after conversion to the N-oxide.
Photoredox-Catalyzed ReactionsAlkyl radicals from alkenes or alkyl iodides. nih.govVisible light, photocatalyst, neutral conditionsVersatile C-C bond formation at the C-4 position.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation studies focused solely on the chemical compound This compound .

Therefore, it is not possible to provide an article that adheres to the detailed outline requested, which includes specific analyses such as Density Functional Theory (DFT) applications, Frontier Molecular Orbital (FMO) analysis, transition state analysis, and energetic profiles for this particular compound.

The search results yielded general information on the computational methods mentioned (DFT, FMO theory), as well as studies on related but distinct molecules, such as other cyanopyridine derivatives. However, no literature could be found that has performed the specified quantum chemical calculations or mechanistic elucidations specifically for this compound. Fulfilling the request would require non-existent research findings.

Computational and Theoretical Investigations of 2 Cyano 6 Propoxypyridine

Prediction of Reactivity and Stability Parameters

Nucleophilicity and Electrophilicity Indices

A detailed analysis of the nucleophilicity and electrophilicity of 2-Cyano-6-propoxypyridine, supported by calculated indices, is not present in the current scientific literature. Such an investigation would provide quantitative measures of the molecule's ability to donate or accept electrons, which is fundamental to predicting its chemical reactivity.

To quantify these characteristics, computational methods are typically used to calculate various reactivity descriptors. These may include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to act as an electron donor and acceptor, respectively. Other commonly calculated indices include global electrophilicity and nucleophilicity indices, as well as local indices that identify the most reactive sites within a molecule.

Without specific computational studies on this compound, it is not possible to provide a data table of its nucleophilicity and electrophilicity indices or to discuss detailed research findings on this topic.

Conformational Analysis and Intermolecular Interactions

A dedicated conformational analysis and a detailed study of the intermolecular interactions of this compound have not been reported in the scientific literature. Such studies are essential for understanding the molecule's three-dimensional structure, its physical properties, and how it interacts with other molecules.

The intermolecular interactions of this compound would be governed by the distribution of electron density across the molecule. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the propoxy group can act as hydrogen bond acceptors. The cyano group's nitrogen atom can also participate in hydrogen bonding. Furthermore, the aromatic pyridine ring can engage in π-stacking interactions.

Computational methods, such as quantum chemical calculations and molecular dynamics simulations, are the standard tools for performing conformational analyses and studying intermolecular interactions. These methods can provide detailed information on the geometry and energetics of different conformers and interaction modes.

As no specific research has been published on the conformational analysis and intermolecular interactions of this compound, it is not possible to present a data table of its stable conformers or to provide a detailed discussion of its interaction patterns based on established findings.

Strategic Utilization of 2 Cyano 6 Propoxypyridine As a Synthetic Intermediate

Building Block for Oligopyridines and Polysubstituted Heterocycles

The structure of 2-Cyano-6-propoxypyridine makes it an excellent precursor for the synthesis of oligopyridines, such as bipyridines and terpyridines, as well as other polysubstituted heterocycles. The cyano group can be transformed into other functionalities, or it can participate directly in cyclization reactions to build more elaborate molecular architectures.

One key transformation involves the reaction of the cyano group with organometallic reagents or its conversion to an amidrazone, which can then be used to construct new heterocyclic rings. For instance, a common strategy for the synthesis of 2,2'-bipyridine (B1663995) derivatives involves the reaction of a 2-cyanopyridine (B140075) with a Grignard reagent, followed by oxidative aromatization. While specific studies on the propoxy derivative are not prevalent, the analogous reactions of 2-cyano-6-methylpyridine provide a strong precedent for this type of transformation. google.com

Furthermore, the cyano group can be converted to an amidrazone by reacting with hydrazine. This intermediate can then react with a 1,2-dicarbonyl compound to form a 1,2,4-triazine, which can subsequently undergo a Diels-Alder reaction with inverse electron demand to yield a bipyridine. google.com This synthetic route offers a high degree of flexibility, allowing for the introduction of various substituents on the resulting bipyridine scaffold.

The general reactivity of 2-cyanopyridines in the formation of polysubstituted heterocycles is well-documented. These reactions often take advantage of the electrophilicity of the cyano group and its ability to act as a linchpin in multicomponent reactions.

PrecursorReagent(s)Resulting Heterocycle Class
2-Cyano-6-alkoxypyridine1. Grignard Reagent, 2. Oxidation6-Alkoxy-2,2'-bipyridine
2-Cyano-6-alkoxypyridine1. Hydrazine, 2. Glyoxal, 3. Dienophile6-Alkoxy-2,2'-bipyridine
2-Cyano-6-alkoxypyridineVarious nucleophiles and electrophilesPolysubstituted Pyridines

Precursor in the Synthesis of Fused Pyridine (B92270) Systems

The functional groups on this compound also facilitate its use as a precursor for the synthesis of fused pyridine systems. These are bicyclic or polycyclic aromatic compounds where a pyridine ring is fused to another ring system, which can be either carbocyclic or heterocyclic. Such structures are of significant interest in medicinal chemistry and materials science. nih.govekb.eg

A common strategy involves the reaction of the cyano group and an adjacent substituent on the pyridine ring with a bifunctional reagent to close a new ring. While this compound itself lacks a second substituent for direct intramolecular cyclization, it can be elaborated first. Alternatively, intermolecular reactions can lead to fused systems. For example, a 2-chloropyridine-3-carbonitrile can react with reagents like hydrazine, hydroxylamine, or anthranilic acid to form fused pyrazolo-, isoxazolo-, or quinazolino-pyridine derivatives, respectively. ijsr.net This suggests that if the propoxy group in this compound were to be replaced by a leaving group, or if a substituent were introduced at the 3-position, a wide range of fused heterocycles would become accessible.

The development of methods for the synthesis of fused dihydropyrano- and dihydrofurano-pyridines via cycloaddition reactions of substituted oxazoles highlights the ongoing interest in creating novel fused pyridine scaffolds. nih.gov The versatility of cyanopyridone derivatives in preparing various fused systems further underscores the potential of this compound as a starting material in this area. nih.govresearchgate.net

Starting Material TypeReaction TypeResulting Fused System
2-Chloro-3-cyanopyridineCyclocondensation with hydrazinePyrazolo[3,4-b]pyridine
2-Chloro-3-cyanopyridineCyclocondensation with hydroxylamineIsoxazolo[5,4-b]pyridine
2-Chloro-3-cyanopyridineCyclocondensation with anthranilic acidQuinazolino[4,3-b]pyridine
5-Alkenoxy-substituted oxazole[4+2] CycloadditionDihydropyrano/furanopyridine

Role in the Construction of Functional Organic Materials

The electronic properties of this compound make it a candidate for incorporation into functional organic materials. The cyano group is a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated system. The propoxy group, being an electron-donating group, can raise the HOMO (Highest Occupied Molecular Orbital) energy level. This combination can lead to a reduced HOMO-LUMO gap, which is a desirable property for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org

Cyano-functionalized aromatic compounds are known to be useful in organic electronics. While specific research on this compound in this context is limited, the general principles suggest its potential utility. For instance, cyano-functionalized pyrazines have been used as solid additives to enhance the efficiency of organic solar cells. rsc.org The incorporation of a this compound unit into a larger conjugated molecule could similarly modulate its electronic properties and influence its performance in an electronic device.

The synthesis of molecules with tailored electronic properties is a key focus of materials science, and building blocks like this compound offer a means to fine-tune these properties through chemical modification.

Functional GroupsElectronic EffectPotential Application
Cyano (-CN)Electron-withdrawing, lowers LUMOOrganic electronics (e.g., n-type materials)
Propoxy (-OPr)Electron-donating, raises HOMOOrganic electronics (e.g., donor-acceptor systems)
CombinedReduced HOMO-LUMO gapOLEDs, OSCs, organic conductors

Application as a Ligand Precursor in Coordination Chemistry

Pyridine-based molecules are ubiquitous as ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate to metal ions. Polydentate ligands containing multiple pyridine rings, such as bipyridines and terpyridines, are of particular importance as they can form stable complexes with a wide range of metals. researchgate.net As discussed in section 5.1, this compound can serve as a precursor to such oligopyridine ligands.

Another important class of polydentate ligands is the 2,6-bis(pyrazolyl)pyridines (bpp). These are typically synthesized from 2,6-dihalopyridines. whiterose.ac.uk While this compound does not have a leaving group at the 2-position, the cyano group can potentially be converted into other functionalities that could then be used to build up a bpp-type ligand. The ability to functionalize the bpp scaffold has led to the development of ligands for a variety of applications, including spin-crossover complexes and coordination polymers. researchgate.netnih.govsemanticscholar.org

The synthesis of ligands with specific electronic and steric properties is crucial for controlling the behavior of the resulting metal complexes. The presence of the propoxy group in ligands derived from this compound could influence the solubility of the metal complexes and fine-tune their electronic properties.

PrecursorTarget Ligand ClassPotential Metal Complex Properties
This compound6-Propoxy-2,2'-bipyridineModified redox potentials, enhanced solubility
This compound6-Propoxy-2,2':6',2''-terpyridineLuminescent properties, catalytic activity
This compoundFunctionalized 2,6-bis(pyrazolyl)pyridinesSpin-crossover behavior, magnetic properties

Advanced Spectroscopic and Analytical Methodologies in the Academic Study of 2 Cyano 6 Propoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules like 2-Cyano-6-propoxypyridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of the molecular structure.

Advanced 1H and 13C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques used to map the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The protons of the propoxy group will resonate in the upfield region. Specifically, the methylene protons adjacent to the oxygen atom (-O-CH₂-) would exhibit a chemical shift around 4.0-4.5 ppm. The subsequent methylene protons (-CH₂-) would appear further upfield, and the terminal methyl protons (-CH₃) would be the most shielded, appearing at approximately 1.0 ppm. The coupling patterns (e.g., triplets and sextets) for the propoxy chain would further confirm its linear structure.

The ¹³C NMR spectrum provides complementary information by identifying all unique carbon environments within the molecule. The carbon atom of the nitrile group (-CN) is characteristically found in the 115-125 ppm range. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the positions of the cyano and propoxy substituents. The carbon attached to the electronegative oxygen of the propoxy group (C-O) will be significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.5 - 7.8120 - 125
Pyridine-H47.8 - 8.1138 - 142
Pyridine-H57.2 - 7.5115 - 120
-O-CH₂-4.2 - 4.568 - 72
-CH₂-1.7 - 2.022 - 26
-CH₃0.9 - 1.210 - 14
Pyridine-C2 (C-CN)-130 - 135
Pyridine-C6 (C-O)-160 - 165
-CN-117 - 120

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Spectroscopy for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, this would show correlations between the adjacent protons on the pyridine ring and between the adjacent methylene and methyl groups of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective pyridine carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. For instance, the loss of the propoxy group or cleavage within the alkyl chain would produce specific fragment ions. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/zDescription
[M+H]⁺163.0866Protonated molecular ion
[M-C₃H₇]⁺104.0345Loss of the propyl group
[M-OC₃H₇]⁺103.0267Loss of the propoxy radical
[C₆H₄N₂]⁺104.0374Pyridine dicarbonitrile fragment

Note: The m/z values are for the monoisotopic masses and may be observed as protonated or radical cations depending on the ionization method.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a non-volatile solid compound like this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically employed. A UV detector would be used for detection, leveraging the chromophoric nature of the pyridine ring. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is an effective tool for purity analysis. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value is a key parameter in TLC analysis.

By integrating the data from these advanced spectroscopic and chromatographic methodologies, a complete and unambiguous analytical profile of this compound is established, ensuring its structural integrity and purity for further research and application.

High-Performance Liquid Chromatography (HPLC) Method Developmentpipzine-chem.com

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method would be critical for assessing its purity and stability. A typical method would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The isocratic or gradient elution profile would be optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradation products. Detection would likely be performed using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Cyanopyridine Derivative

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

For the analysis of volatile impurities or for the characterization of this compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. The sample, dissolved in a suitable volatile solvent, would be injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound and any volatile organic impurities.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysispipzine-chem.com

Fourier-Transform Infrared (FT-IR) Spectroscopypipzine-chem.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups within the this compound molecule. The FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected vibrational modes would include the C≡N stretch of the cyano group, typically appearing in the region of 2200-2240 cm⁻¹. The C-O-C stretching vibrations of the propoxy group would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Cyano (C≡N) Stretch2200 - 2240
Propoxy (C-O-C) Asymmetric Stretch1250 - 1300
Propoxy (C-O-C) Symmetric Stretch1000 - 1050
Pyridine Ring (C=C/C=N) Stretch1400 - 1600
Aromatic C-H Stretch3000 - 3100

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. For this compound, the C≡N stretch is also a strong and characteristic Raman band. The symmetric breathing modes of the pyridine ring are often more intense in the Raman spectrum than in the IR spectrum. Analysis of the Raman spectrum can provide insights into the molecular symmetry and electronic structure of the compound.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing the conformation of the propoxy chain relative to the pyridine ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state architecture of the compound.

Q & A

Q. What are the recommended synthetic routes for 2-Cyano-6-propoxypyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or cross-coupling reactions. For pyridine derivatives like 3-Cyano-2-fluoropyridine, substitution at the 6-position with alkoxy groups (e.g., propoxy) can be achieved using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) under reflux . Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to propoxylating agent) and monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are reported with inert atmospheres (N₂/Ar) to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm propoxy group integration (δ ~1.0–1.5 ppm for CH₃, δ ~3.5–4.5 ppm for OCH₂) and cyano substitution (deshielding effects at C2/C6) .
  • FT-IR : Detect nitrile stretching vibrations (~2220–2240 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 189.2) and fragmentation patterns consistent with pyridine derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of propoxy substitution in 2-Cyano-pyridine derivatives?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps to predict reactive sites (e.g., C6 in pyridine rings due to electron-withdrawing cyano groups) .
  • Isotopic Labeling : Track ¹⁸O in propoxy groups via GC-MS to confirm substitution pathways .
  • Kinetic Studies : Vary temperature (25–80°C) and monitor rate constants to distinguish SN1/SN2 mechanisms .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ACD/Labs or Gaussian simulations) .
  • X-ray Crystallography : Resolve ambiguities in bond angles/positions for crystalline derivatives .
  • Batch Reproducibility : Replicate syntheses to isolate experimental vs. instrumental variability .

Q. What computational strategies predict the stability of this compound under varying pH/temperature conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of nitrile to amide groups) in aqueous environments .
  • Thermogravimetric Analysis (TGA) : Experimentally validate decomposition temperatures (Td) and correlate with computational enthalpy values .

Methodological Frameworks

Q. How to design a literature review strategy for integrating prior studies on pyridine derivatives?

  • Methodological Answer :
  • Database Selection : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "2-Cyano-6-alkoxypyridine synthesis") .
  • PICO(T) Framework : Structure queries around Population (compound class), Intervention (synthetic methods), Comparison (yield/efficiency), Outcome (structural validation) .
  • Critical Appraisal : Apply FINER criteria (Feasible, Novel, Ethical) to prioritize studies with mechanistic depth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.